8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid
CAS No.:
Cat. No.: VC13755103
Molecular Formula: C12H20BNO4
Molecular Weight: 253.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20BNO4 |
|---|---|
| Molecular Weight | 253.10 g/mol |
| IUPAC Name | [8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boronic acid |
| Standard InChI | InChI=1S/C12H20BNO4/c1-12(2,3)18-11(15)14-9-4-5-10(14)7-8(6-9)13(16)17/h6,9-10,16-17H,4-5,7H2,1-3H3 |
| Standard InChI Key | UPIWLOIVOXXOGF-UHFFFAOYSA-N |
| SMILES | B(C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(O)O |
| Canonical SMILES | B(C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclo[3.2.1]octene scaffold, a seven-membered ring system fused with a five-membered ring. The 8-aza designation indicates a nitrogen atom at position 8, which is protected by a Boc group (tert-butoxycarbonyl). At position 3, a boronic acid (-B(OH)₂) group provides reactivity for cross-coupling reactions. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions at the nitrogen site during synthesis .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀BNO₄ |
| Molecular Weight | 253.10 g/mol |
| IUPAC Name | [8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boronic acid |
| InChI Key | UPIWLOIVOXXOGF-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(O)O |
The bicyclic system imposes steric constraints that influence regio- and stereoselectivity in reactions, while the boronic acid group enables participation in Suzuki-Miyaura couplings .
Synthesis and Derivatives
Preparation of the Bicyclic Core
The 8-azabicyclo[3.2.1]octene skeleton is commonly synthesized via [3+2] cycloadditions of cyclopropanated pyrrole derivatives, as demonstrated by Sonnleitner et al. . Key steps include:
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Cyclopropanation: Rhodium-catalyzed reaction of pyrrole with diazo compounds to form cyclopropane-fused intermediates.
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Ring-Opening/Reclosure: Acid-mediated rearrangement yields the bicyclic structure.
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Boc Protection: Treatment with di-tert-butyl dicarbonate under basic conditions installs the Boc group .
Boronic Acid Functionalization
Introducing the boronic acid group at position 3 is achieved through:
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Suzuki Coupling Precursors: Conversion to pinacol boronate esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate) via Miyaura borylation .
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Hydrolysis: Acidic or basic hydrolysis of the boronate ester yields the free boronic acid.
Table 2: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc | 75% | |
| Hydrolysis | HCl (aq), THF, 0°C to RT | 90% |
Applications in Organic Synthesis
Cross-Coupling Reactions
The boronic acid group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For example, reaction with 2-bromobenzothiophene yields biaryl derivatives used in dopamine transporter (DAT) inhibitors . Steric hindrance from the bicyclic system often necessitates optimized conditions:
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dtbpf).
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Base: Cs₂CO₃ or K₃PO₄.
Asymmetric Catalysis
Chiral derivatives of this compound serve as ligands in enantioselective transformations. For instance, coordinating the boronic acid to rhodium or palladium centers induces asymmetry in hydrogenation or allylic alkylation reactions .
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